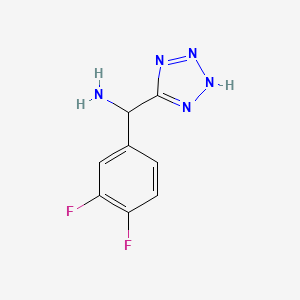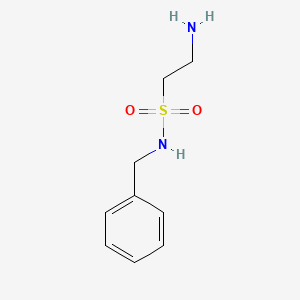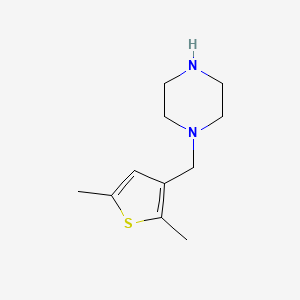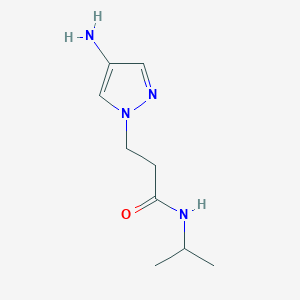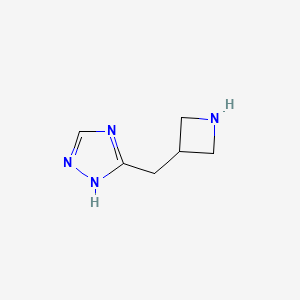
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a tetrazole ring Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions: 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.
科学的研究の応用
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. This interaction can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
Tetrazole: A parent compound with a similar ring structure but without the ethanone group.
1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one: A structurally related compound with a triazole ring instead of a tetrazole ring.
Uniqueness: 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and biological activity. The tetrazole ring provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
1-(2-methyltetrazol-5-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-7-8(2)6-4/h1-2H3 |
InChIキー |
JBLVKBDNCAFZAV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(N=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)

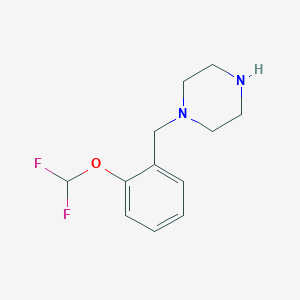
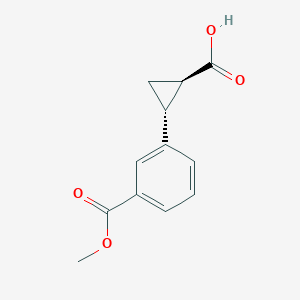
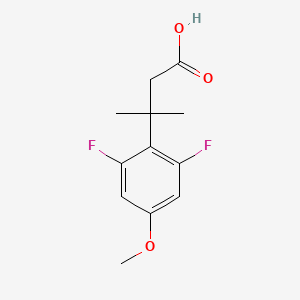
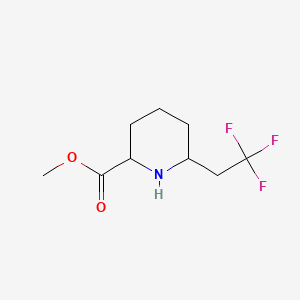
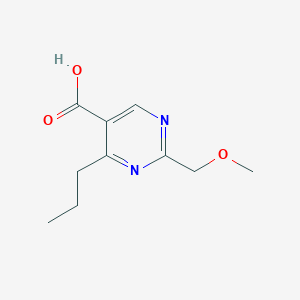
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
